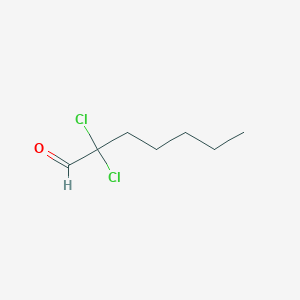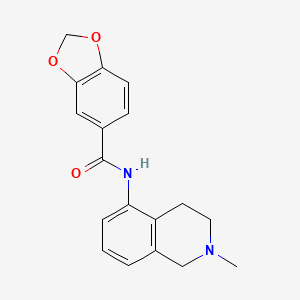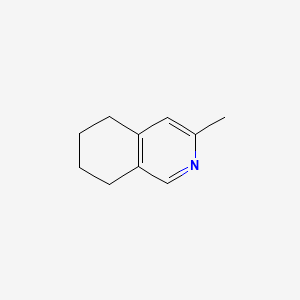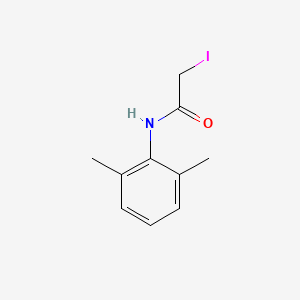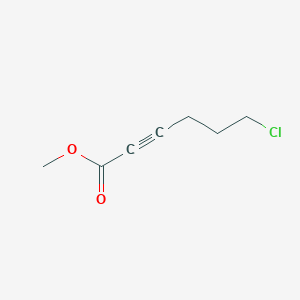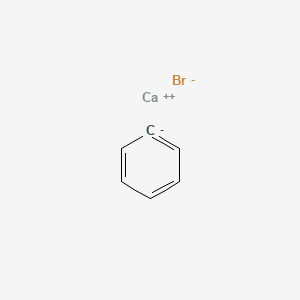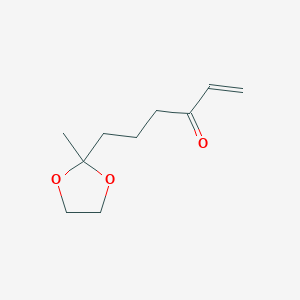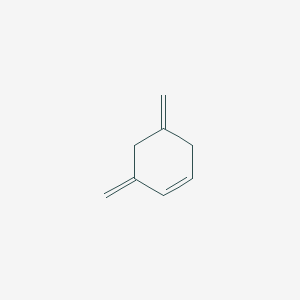
3,5-Dimethylidenecyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylidenecyclohex-1-ene is an organic compound with a unique structure characterized by two methylene groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylidenecyclohex-1-ene typically involves the dehydrobromination of 1,2-dibromocyclohexane using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylidenecyclohex-1-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3,5-Dimethylidenecyclohex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethylidenecyclohex-1-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: Another cyclohexene derivative with similar structural features but different reactivity.
1,3-Dimethylcyclohexane: A saturated analog with different chemical properties.
Properties
CAS No. |
38461-17-5 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
3,5-dimethylidenecyclohexene |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-4H,1-2,5-6H2 |
InChI Key |
WTQHNWLXESYFAM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC=CC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


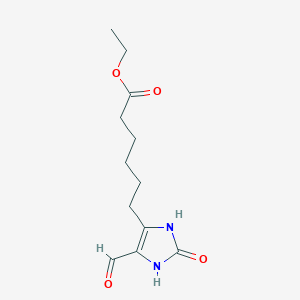
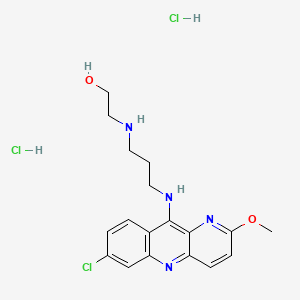
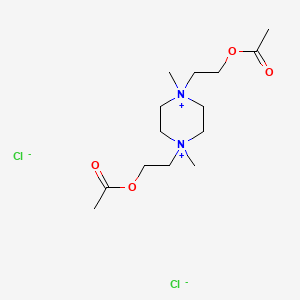

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

